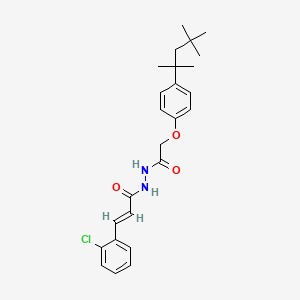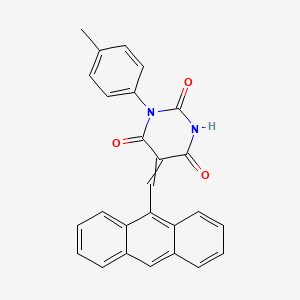![molecular formula C16H15N3O2 B11696347 N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]nicotinohydrazide](/img/structure/B11696347.png)
N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]nicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E,2E)-3-(2-メトキシフェニル)-2-プロペニリデン]ニコチンヒドラジドは、その独特な構造特性と科学研究のさまざまな分野における潜在的な用途で知られる化学化合物です。この化合物は、メトキシフェニル基とニコチンヒドラジド部分の存在を特徴とし、これらがその独特の化学的挙動と反応性に寄与しています。
準備方法
合成経路と反応条件
N'-[(E,2E)-3-(2-メトキシフェニル)-2-プロペニリデン]ニコチンヒドラジドの合成は、通常、2-メトキシベンズアルデヒドとニコチンヒドラジドを特定の反応条件下で縮合させることから始まります。この反応は通常、エタノールまたはメタノールなどの有機溶媒中で、縮合過程を促進するために触媒量の酸または塩基を添加して行われます。その後、反応混合物を数時間還流して、出発物質を目的の生成物に完全に変換します。
工業生産方法
工業的な環境では、N'-[(E,2E)-3-(2-メトキシフェニル)-2-プロペニリデン]ニコチンヒドラジドの生産には、大規模なバッチ式または連続フロー式プロセスが用いられる場合があります。これらの方法は、収率と純度を最適化し、生産コストを最小限に抑えるように設計されています。自動反応器や再結晶またはクロマトグラフィーなどの高度な精製技術の使用により、高品質のN'-[(E,2E)-3-(2-メトキシフェニル)-2-プロペニリデン]ニコチンヒドラジドを効率的に生産することができます。
化学反応の分析
反応の種類
N'-[(E,2E)-3-(2-メトキシフェニル)-2-プロペニリデン]ニコチンヒドラジドは、以下を含むさまざまな種類の化学反応を起こします。
酸化: この化合物は、対応する酸化物または他の酸化生成物を生成するために酸化することができます。
還元: 還元反応は、この化合物をその還元型に変換することができ、多くの場合、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用します。
置換: この化合物は、置換反応に関与し、特定の条件下で官能基が他の基に置き換わります。
一般的な試薬と条件
N'-[(E,2E)-3-(2-メトキシフェニル)-2-プロペニリデン]ニコチンヒドラジドの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤があります。温度、溶媒、pHなどの反応条件は、所望の結果を得るために慎重に制御されます。
主な生成物
N'-[(E,2E)-3-(2-メトキシフェニル)-2-プロペニリデン]ニコチンヒドラジドの反応から生成される主な生成物は、特定の反応の種類によって異なります。たとえば、酸化は酸化物を生成する可能性があり、還元は還元されたヒドラジドを生成する可能性があります。置換反応は、さまざまな置換誘導体をもたらす可能性があります。
科学研究における用途
N'-[(E,2E)-3-(2-メトキシフェニル)-2-プロペニリデン]ニコチンヒドラジドは、以下を含む科学研究において幅広い用途を持っています。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: これは、抗菌性、抗真菌性、抗がん性などの潜在的な生物活性について研究されています。
医学: さまざまな病気の治療薬としての可能性を探るための研究が進行中です。
産業: この化合物は、新素材の開発や医薬品および農薬の製造における中間体として使用されます。
科学的研究の応用
N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]nicotinohydrazide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
N'-[(E,2E)-3-(2-メトキシフェニル)-2-プロペニリデン]ニコチンヒドラジドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素や受容体に結合してその活性を調節し、さまざまな生化学的効果をもたらす可能性があります。たとえば、その抗菌活性は、細菌の細胞壁合成に関与する重要な酵素の阻害による可能性があります。
類似の化合物との比較
類似の化合物
2-フルオロデスクロロケタミン: ケタミンに関連する解離性麻酔薬であり、ケタミンの塩素基がフッ素原子に置き換えられています。.
Meguiar’s Mirror Glaze M10508 Ultra-Cut Compound: 塗装面に付いた傷や欠陥を取り除くために使用されるプロフェッショナルグレードのフォーミュラです。.
独自性
N'-[(E,2E)-3-(2-メトキシフェニル)-2-プロペニリデン]ニコチンヒドラジドは、その特定の構造特徴により、独特の化学反応性と潜在的な生物活性を付与され、ユニークです。メトキシフェニル基とニコチンヒドラジド部分の組み合わせは、他の類似の化合物とは異なり、さまざまな科学分野で研究の対象として価値のあるものとなっています。
類似化合物との比較
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group in ketamine.
Meguiar’s Mirror Glaze M10508 Ultra-Cut Compound: A professional-grade formula used for removing scratches and defects from paint finishes.
Uniqueness
N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]nicotinohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a methoxyphenyl group and a nicotinohydrazide moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
特性
分子式 |
C16H15N3O2 |
|---|---|
分子量 |
281.31 g/mol |
IUPAC名 |
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-3-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-21-15-9-3-2-6-13(15)7-5-11-18-19-16(20)14-8-4-10-17-12-14/h2-12H,1H3,(H,19,20)/b7-5+,18-11+ |
InChIキー |
BENKIWKSMSTNLN-FJIBGIISSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CN=CC=C2 |
正規SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide](/img/structure/B11696270.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(2E)-1-phenylpropan-2-ylidene]propanehydrazide](/img/structure/B11696276.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11696295.png)
![N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11696300.png)



![4-[4-(Benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11696316.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696320.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B11696325.png)
![1,2-dimethyl-N-[(E)-(3-nitrophenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B11696330.png)
![4-tert-butyl-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11696337.png)
